molecular formula C13H23NO3 B2814604 Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate CAS No. 1507372-37-3

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate

Cat. No.: B2814604
CAS No.: 1507372-37-3
M. Wt: 241.331
InChI Key: YBYYACQGRIOADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The acetyl and tert-butyl groups may play a role in modulating its activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and acetyl groups, which can influence its chemical reactivity and potential biological activity. The methyl group on the piperidine ring further distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(15)13(5)6-8-14(9-7-13)11(16)17-12(2,3)4/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYACQGRIOADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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